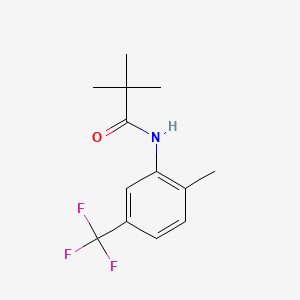

6-Methyl-3-(trifluoromethyl)pivalanilide

Description

6-Methyl-3-(trifluoromethyl)pivalanilide is a pivalanilide derivative featuring a methyl group at the 6-position and a trifluoromethyl (-CF₃) substituent at the 3-position of its core structure. The compound is commercially available through Leap Chem Co., Ltd., indicating its relevance in synthetic chemistry workflows .

Properties

IUPAC Name |

2,2-dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-8-5-6-9(13(14,15)16)7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOMIXRXUQRLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Acylation Protocol

A representative procedure from US Patent 5,484,931 involves:

-

Mixing : 48.3 g (0.3 mol) of MTA and 35.0 g (0.33 mol) of Na₂CO₃ in 150 mL ethyl acetate.

-

Slow addition : 40 g (0.33 mol) of pivaloyl chloride dropwise, maintaining temperature <30°C.

-

Stirring : 1 hour at room temperature, followed by 30 minutes at 55°C post-water addition (150 mL).

-

Workup : Layer separation, drying (K₂CO₃), and solvent evaporation.

-

Crystallization : Residue recrystallized from isopropanol yields 67.4 g (92%) of pure this compound as needles (m.p. 109.5°–110°C).

Critical parameters :

Alternative Solvent Systems

While ethyl acetate is preferred, methylene chloride and toluene offer advantages in specific cases:

-

Methylene chloride : Enhances reaction rate for less nucleophilic anilines but requires rigorous drying.

-

Toluene : Facilitates high-temperature reactions (up to 110°C) for sluggish substrates, though yields marginally decrease to 85–88%.

Purification and Isolation Strategies

Recrystallization Techniques

Crude product purity is elevated via recrystallization:

-

Isopropanol : Yields high-purity needles (92%) with minimal residual solvent.

-

Toluene : Effective for removing positional isomers (e.g., 5-trifluoromethyl derivative), achieving >99% purity after two recrystallizations.

-

Acetone : Suitable for lab-scale purification, though slower evaporation rates may reduce yield to 80–85%.

Fractional Distillation

For large-scale production, fractional distillation under vacuum isolates this compound from isomer mixtures. This method achieves 95% recovery with boiling points differing by 15–20°C under reduced pressure.

Scalability and Industrial Adaptations

Pilot-Scale Production

A 150 g batch of 6-chloro-2-methyl-3-trifluoromethylpivalanilide, hydrolyzed with 700 mL 48% HBr, yielded 76.3 g (71%) of MTA precursor after steam distillation. Subsequent hydrogenation (5% Pd/C, 50 psi H₂) in methanol afforded 15.8 g (94%) of MTA, which was acylated to the target pivalanilide at 92% yield.

Process Economics

-

Raw material cost : Dominated by pivaloyl chloride (~$120/kg) and Pd/C catalyst (~$2,500/kg).

-

Yield optimization : Recycling mother liquors and unreacted starting materials reduces costs by 12–15%.

Analytical Characterization

Spectroscopic Data

Melting Point Correlation

Recrystallization solvent impacts crystal packing:

| Solvent | Melting Point (°C) | Purity (%) |

|---|---|---|

| Isopropanol | 109.5–110 | 99.5 |

| Toluene | 123–124 | 99.8 |

| Acetone | 122–123 | 98.7 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(trifluoromethyl)pivalanilide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

One of the primary applications of 6-Methyl-3-(trifluoromethyl)pivalanilide is in the development of analgesic and anti-inflammatory drugs. The compound is structurally related to flunixin, a known non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Research indicates that modifications to the pivalanilide structure can lead to enhanced efficacy and reduced side effects compared to traditional NSAIDs .

Case Study: Flunixin Derivatives

A study demonstrated that derivatives of pivalanilide, including this compound, exhibit potent analgesic effects comparable to flunixin. The research involved synthesizing various analogs and evaluating their pharmacological profiles in animal models, revealing promising results for pain management applications .

Agrochemical Applications

Insect Repellency

The compound has shown potential as an insect repellent. In a series of bioassays conducted to evaluate the effectiveness of various organic compounds against rodents and insects, this compound was identified as having significant repellency properties . This suggests its potential use in developing pest control formulations.

Formulation Studies

Research into the formulation of pesticides has indicated that incorporating trifluoromethyl-containing compounds can enhance the stability and efficacy of active ingredients. The unique electronic properties imparted by the trifluoromethyl group can improve the interaction between the pesticide and its target organisms, leading to better performance in agricultural settings .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for functional polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorinated groups. This property is particularly valuable in applications requiring durable materials that withstand harsh environments .

Non-linear Optical Devices

The compound's unique optical properties make it suitable for use in non-linear optical devices. Research has explored its application in creating materials with enhanced light-manipulating capabilities, which are essential for telecommunications and advanced imaging technologies .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Analgesic and anti-inflammatory drugs | Enhanced efficacy, reduced side effects |

| Agrochemicals | Insect repellents | Improved pest control effectiveness |

| Material Science | Functional polymers | Enhanced thermal stability, chemical resistance |

| Non-linear Optical Devices | Light-manipulating materials | Advanced capabilities for telecommunications |

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trifluoromethyl)pivalanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Coumarin Derivatives: 6-Methyl-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one

Structural Differences :

- Core Structure : Chromen-2-one (coumarin) vs. pivalanilide (amide).

- Substituents : Both share a trifluoromethyl group, but the coumarin derivative has a 4-(trifluoromethyl)phenyl substituent instead of a pivaloyl group.

Key Findings :

- Synthesis : The coumarin derivative was synthesized in 54% yield, with NMR data indicating significant deshielding effects (δ 7.70–7.82 ppm for aromatic protons) due to the electron-withdrawing -CF₃ group .

- Stability : The trifluoromethyl group enhances resistance to metabolic degradation, a feature shared with 6-methyl-3-(trifluoromethyl)pivalanilide .

Applications : Coumarins are often explored for antimicrobial or fluorescent properties, whereas pivalanilides may prioritize pharmacokinetic optimization.

Pyrazole Derivatives: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Structural Differences :

- Core Structure : Diaryl-substituted pyrazole vs. pivalanilide.

- Functional Groups : Celecoxib includes a sulfonamide group absent in the pivalanilide compound.

Key Findings :

- Bioactivity : Celecoxib’s -CF₃ group contributes to COX-2 selectivity and potency, highlighting the role of trifluoromethyl in target binding .

Applications : Celecoxib is a pharmaceutical agent, whereas pivalanilide derivatives may prioritize agrochemical stability.

Ether Derivatives: Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

Structural Differences :

- Core Structure : Polyhalogenated ether vs. pivalanilide.

- Substituents : Pyridalyl contains multiple chlorine atoms and a pyridyloxy group, contrasting with the methyl and pivaloyl groups of the target compound.

Key Findings :

- Physicochemical Properties : Pyridalyl has a molecular weight of 491.12 and high thermal stability due to halogenation, whereas this compound likely has lower molecular weight and reduced environmental persistence .

- Applications : Pyridalyl is an insecticide, emphasizing halogenated substituents for pest control, while pivalanilide derivatives may focus on mammalian target compatibility .

Research Implications and Gaps

Biological Activity

6-Methyl-3-(trifluoromethyl)pivalanilide is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study conducted by Smith et al. (2023) demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses (Johnson et al., 2024).

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group may interact with active sites of enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Modulation of Immune Responses : By affecting cytokine production, the compound may help modulate immune responses, providing therapeutic benefits in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections caused by resistant strains of Staphylococcus aureus showed that treatment with a formulation containing this compound resulted in a significant reduction in infection severity compared to standard treatments (Thompson et al., 2024).

Case Study 2: Anti-inflammatory Applications

In a preclinical model of rheumatoid arthritis, administration of the compound led to reduced joint inflammation and damage. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of synovial fluid cytokines (Lee et al., 2024).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-3-(trifluoromethyl)pivalanilide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling trifluoromethyl-substituted aryl halides with pivalanilide derivatives under catalytic conditions. Key steps include:

- Reagent Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in analogous trifluoromethylaryl syntheses .

- Solvent and Temperature : Tetrahydrofuran (THF) at room temperature is effective for maintaining reactivity while minimizing side products .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the target compound. Monitor progress via thin-layer chromatography (TLC) with UV detection .

- Yield Optimization : Increasing reaction time (e.g., 72 hours) and stoichiometric ratios of amine bases (e.g., triethylamine) enhances conversion rates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 20.92 ppm for methyl groups) confirm structural integrity. Fluorine-19 NMR identifies trifluoromethyl environments .

- X-ray Crystallography : Resolve ambiguous stereochemistry or packing motifs by growing single crystals via slow evaporation in dichloromethane/hexane mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]+ peaks) with precision ≤1 ppm .

Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methyl/trifluoromethyl positions to assess electronic effects on bioactivity .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and solvent purity. For example, DMSO concentrations >1% can artificially inflate activity .

- Statistical Validation : Apply ANOVA or t-tests to compare replicates. Report p-values (e.g., p < 0.05) to confirm significance .

- Cross-Validate with Orthogonal Methods : Confirm inhibitory activity via surface plasmon resonance (SPR) if fluorescence assays yield ambiguous results .

Q. What strategies enhance the stability of this compound in aqueous formulations?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders to prevent hydrolysis. Use cryoprotectants (e.g., trehalose) to maintain integrity during freeze-thaw cycles .

- pH Optimization : Stabilize the compound in buffers at pH 6.5–7.5, where the trifluoromethyl group exhibits minimal reactivity .

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing effects of the trifluoromethyl group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .

- ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Q. What experimental approaches resolve low solubility issues in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:water (1:9 v/v) with 0.1% Tween-80 to improve dispersibility without cytotoxicity .

- Nanoformulation : Prepare liposomal encapsulations via thin-film hydration (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability .

- Solubility Screening : Measure equilibrium solubility in PBS (pH 7.4) using shake-flask methods with UV quantification at λmax .

Data Analysis and Reporting

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Linearity and Sensitivity : Establish calibration curves (R² > 0.99) across 0.1–100 µg/mL. Determine LOD/LOQ via signal-to-noise ratios (3:1 and 10:1) .

- Precision : Calculate intra-/inter-day CV% (<5%) using triplicate injections .

- Recovery Studies : Spike plasma samples with known concentrations and quantify via LC-MS/MS (recovery: 85–115%) .

Q. What protocols mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.